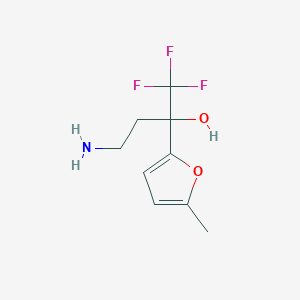![molecular formula C19H19N3O6S B2761745 methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-88-8](/img/structure/B2761745.png)
methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a carbamoyl group, a methoxycarbonyl group, a benzamido group, and a dihydrothieno[2,3-c]pyridine group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carbamoyl group might be introduced via a reaction with an isocyanate, while the methoxycarbonyl group could be added using a methoxycarbonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dihydrothieno[2,3-c]pyridine group, for instance, is a fused ring system that includes both sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For instance, the carbamoyl group could potentially undergo reactions with nucleophiles, while the methoxycarbonyl group might be susceptible to reactions with strong bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like carbamoyl and methoxycarbonyl would likely make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
Methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate belongs to a class of compounds that have been synthesized as part of research programs targeting novel molecules with potential application as anti-inflammatory agents. The structurally related molecule, 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, reported anti-inflammatory activity, suggesting potential therapeutic applications for compounds within this class (Moloney, 2001). Moreover, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems indicates a broad interest in exploring the chemical and biological properties of thienopyridine derivatives, highlighting their potential for creating new pharmacologically active compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial and Antifungal Activity
Recent studies have focused on the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride, with these compounds being evaluated for their antimicrobial properties. The results indicate that certain derivatives exhibit significant antimicrobial activity, suggesting their potential use as antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010). Additionally, novel synthesis and biological activity studies of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole have been conducted, with several compounds showing promising antimicrobial properties. This research indicates a potential for the development of new antineoplastic and antifilarial agents, further expanding the application of thienopyridine derivatives in medical research (Badne, Swamy, Bhosale, & Kuberkar, 2011).
将来の方向性
特性
IUPAC Name |
methyl 3-carbamoyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-27-18(25)11-5-3-10(4-6-11)16(24)21-17-14(15(20)23)12-7-8-22(19(26)28-2)9-13(12)29-17/h3-6H,7-9H2,1-2H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNLNALOQHEKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)
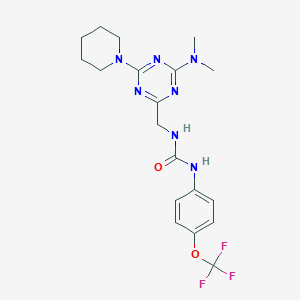
![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)
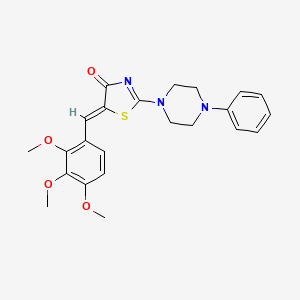
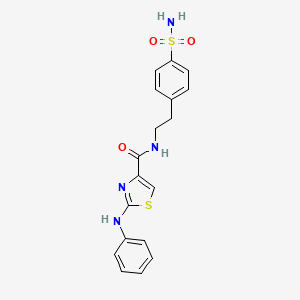
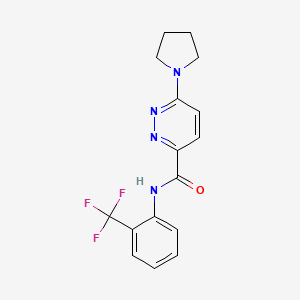
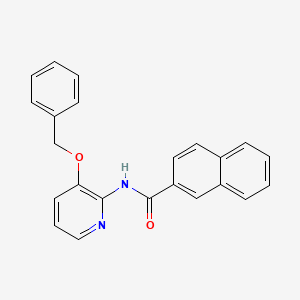
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)
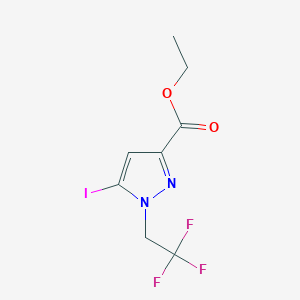
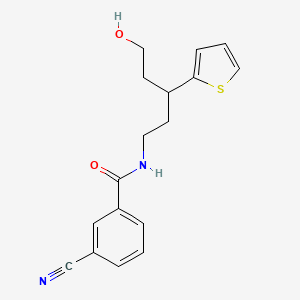
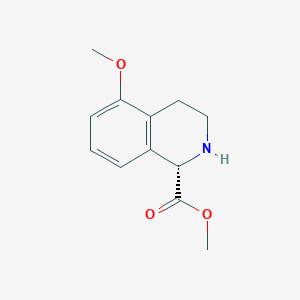
![2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2761682.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2761684.png)
